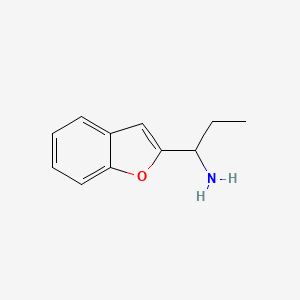
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes multiple methyl and ethyl groups attached to the pyrrole rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole typically involves the condensation of appropriate aldehydes and ketones with pyrrole derivatives. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the pyrrole ring. Common reagents used in the synthesis include acetic acid, sulfuric acid, and sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrrole compounds.
科学研究应用
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its unique electronic properties and potential use in organic electronics.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: In industrial applications, the compound is used in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism by which 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole exerts its effects involves interactions with various molecular targets and pathways. In biological systems, the compound can interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Ethyl-5-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl-2,4-dimethyl-1H-pyrrolato-N1,N5 difluoroboron: This compound is similar in structure but contains a difluoroboron group, which imparts different chemical properties.
2-[(Z)-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]-3,4,5-trimethyl-1H-pyrrole hydrobromide: This compound has additional methyl groups and a hydrobromide salt, affecting its reactivity and solubility.
Uniqueness
The uniqueness of 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole lies in its specific arrangement of ethyl and methyl groups, which influence its electronic properties and reactivity. This makes it a valuable compound for research and industrial applications where specific chemical characteristics are desired.
属性
分子式 |
C15H20N2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-ethyl-3,5-dimethylpyrrole |
InChI |
InChI=1S/C15H20N2/c1-6-13-11(4)15(17-12(13)5)8-14-9(2)7-10(3)16-14/h7-8,16H,6H2,1-5H3/b15-8- |
InChI 键 |
JWZJUSFXXZXYIU-NVNXTCNLSA-N |
手性 SMILES |
CCC1=C(/C(=C/C2=C(C=C(N2)C)C)/N=C1C)C |
规范 SMILES |
CCC1=C(C(=CC2=C(C=C(N2)C)C)N=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
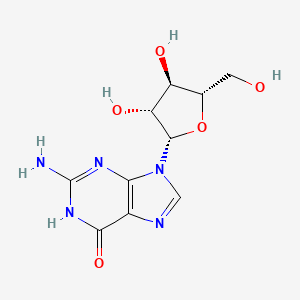
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
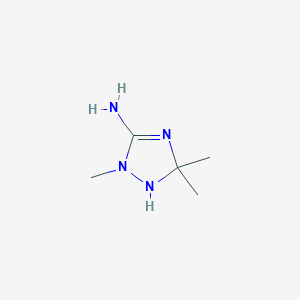
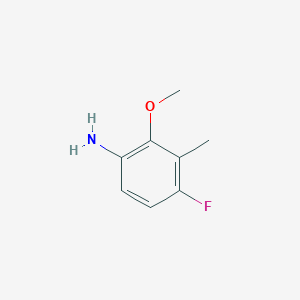
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)
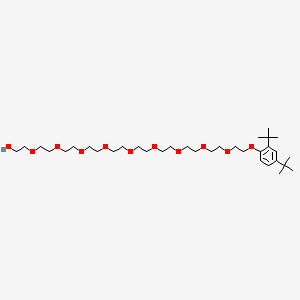
![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
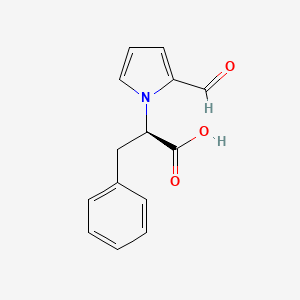


![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
